Methyl 4-Hydroxypicolinate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

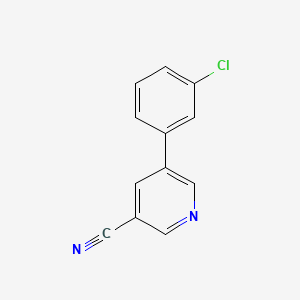

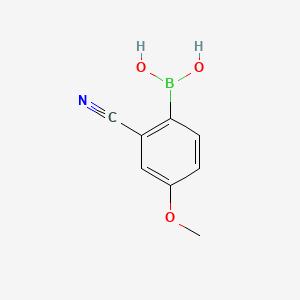

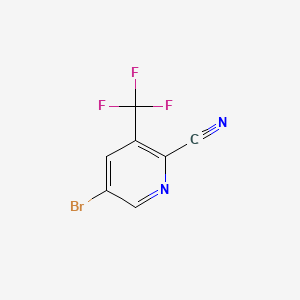

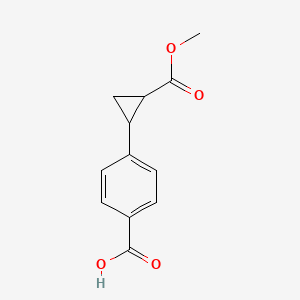

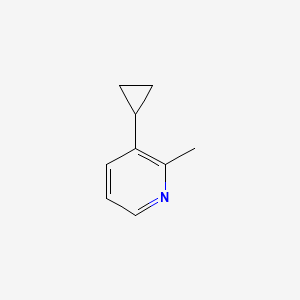

Methyl 4-Hydroxypicolinate hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 . It is also known by other names such as 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride and Methyl 4-hydroxypicolinate, HCl .

Molecular Structure Analysis

The molecular structure of Methyl 4-Hydroxypicolinate hydrochloride consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 153.042593085 g/mol .Physical And Chemical Properties Analysis

Methyl 4-Hydroxypicolinate hydrochloride has a molecular weight of 153.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 55.4 Ų .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Novel Ligands and Metal Complexes : A study by Patel & Patel (2017) focused on the synthesis of a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), and its metal complexes. These compounds were analyzed for their antimicrobial activity against various bacteria and fungi, highlighting their potential in pharmacological applications (Patel & Patel, 2017).

Corrosion Inhibitors : Research by Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety for use as corrosion inhibitors. These compounds showed high inhibition performance and could form protective layers on metal surfaces (Rbaa et al., 2019).

Biodegradation and Environmental Studies

- Aerobic Biodegradation by Soil Bacteria : Sutton et al. (1996) reported the aerobic biodegradation of 4-methylquinoline, a related compound, by a soil bacterium. This finding is significant for environmental remediation, particularly in areas contaminated by hydrocarbons (Sutton et al., 1996).

Antimicrobial and Antitumor Applications

Antimicrobial Activities : Vanparia et al. (2010) synthesized a novel compound, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS), and its oxinates. These compounds exhibited significant antimicrobial activity against various bacterial strains and fungi, suggesting their potential in the development of antimicrobial agents (Vanparia et al., 2010).

Antitumor Drug Synthesis : Jian-wen (2012) worked on the synthesis of an antitumor drug, Sorafenib, using a process that involved the intermediate methyl 4-chloropicolinate. This research contributes to the field of oncology and drug development (Jian-wen, 2012).

Other Applications

- Synthesis of Cyclic Acetylcholine Analogues : Lambrecht (1976) studied the synthesis of cyclic acetylcholine analogues, which are cholinergic agonists, highlighting their potential use in neurological studies (Lambrecht, 1976).

Propiedades

IUPAC Name |

methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h2-4H,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNAQQLKTARAOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Hydroxypicolinate hydrochloride | |

CAS RN |

1256633-27-8 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)